molecular formula C15H17NO6S2 B176541 N-Bsmoc-L-methionine CAS No. 197245-29-7

N-Bsmoc-L-methionine

Cat. No. B176541
CAS RN: 197245-29-7
M. Wt: 371.4 g/mol
InChI Key: RBUIRQRLLHQRDV-LBPRGKRZSA-N
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Description

N-Bsmoc-L-methionine is a biochemical used for proteomics research . It has a molecular formula of C15H17NO6S2 and a molecular weight of 371.43 .


Synthesis Analysis

The synthesis of L-methionine can be enhanced by strengthening the L-methionine terminal synthetic module via site-directed mutation of L-homoserine O-succinyltransferase (MetA) and overexpression of metAfbr, metC, and yjeH . This process increased L-methionine production to 1.93 g/L in shake flask fermentation .


Molecular Structure Analysis

The this compound molecule contains a total of 42 bonds . It includes 25 non-H bonds, 11 multiple bonds, 8 rotatable bonds, 5 double bonds, and 6 aromatic bonds .


Chemical Reactions Analysis

The production of L-methionine involves complex and strictly regulated biosynthesis . During the synthesis of L-methionine, equimolar amounts of L-isoleucine are accumulated via the elimination reaction of cystathionine γ-synthetase MetB due to the insufficient supply of L-cysteine .


Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 116° C . It should be stored at 4° C .

properties

IUPAC Name

(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6S2/c1-23-7-6-12(14(17)18)16-15(19)22-9-11-8-10-4-2-3-5-13(10)24(11,20)21/h2-5,8,12H,6-7,9H2,1H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUIRQRLLHQRDV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428830
Record name N-Bsmoc-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

197245-29-7
Record name N-Bsmoc-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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